[4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol
Description
Historical Development and Evolution of Oxazole (B20620) Chemistry in Academic Research
The study of oxazole chemistry has a rich history marked by the development of foundational synthetic methods that are still in use today. The isomer "oxazole" was discovered first, but it was Hantszch who initially proposed the existence of isoxazole (B147169). ijpca.org A significant advancement in isoxazole chemistry was made by Quilico between 1930 and 1946 through extensive studies on the synthesis of the ring system from nitrile oxides and unsaturated compounds. ijpcbs.com
The evolution of synthetic chemistry has produced several robust methods for constructing the oxazole and isoxazole rings:
Classical Oxazole Syntheses: The Robinson-Gabriel synthesis, involving the dehydration of 2-acylaminoketones, is a classic route to 1,3-oxazoles. tandfonline.com Other notable methods include the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes, and the Bredereck reaction, which synthesizes oxazoles from α-haloketones and formamide. tandfonline.comnih.gov
Primary Isoxazole Syntheses: The two most dominant strategies for synthesizing the 1,2-oxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the condensation reaction of hydroxylamine (B1172632) with a three-carbon component like a 1,3-diketone. wikipedia.orgresearchgate.net These methods have proven to be highly versatile for creating a wide array of substituted isoxazoles. researchgate.net
Over the decades, these fundamental reactions have been refined and expanded upon, with modern approaches focusing on improving efficiency, yield, and environmental friendliness.
Role of the 1,2-Oxazole Scaffold in Chemical Biology and Medicinal Chemistry
The 1,2-oxazole (isoxazole) scaffold is a cornerstone in medicinal chemistry, primarily due to its presence in numerous compounds with a vast range of biological activities. nih.gov Its utility stems from its structural features, which allow it to act as a bioisostere for other functional groups and to be readily modified to optimize pharmacological properties. rsc.org The weak nitrogen-oxygen bond can be cleaved under certain conditions, making isoxazoles valuable synthetic intermediates for creating other complex molecules. nih.govresearchgate.net
The pharmacological actions of isoxazole derivatives are exceptionally diverse, including:
Antimicrobial Activity: Many isoxazole-containing drugs are used as antibiotics. The isoxazolyl group is found in beta-lactamase-resistant penicillins like cloxacillin, dicloxacillin, and oxacillin. wikipedia.orgnih.gov Sulfamethoxazole is another key antibiotic featuring this scaffold. nih.gov
Anti-inflammatory Effects: The isoxazole ring is central to the action of selective COX-2 inhibitors like valdecoxib (B1682126) and the antirheumatic drug leflunomide. ijpca.orgwikipedia.org
Anticancer Properties: Researchers have developed numerous isoxazole derivatives that exhibit potent anticancer activity against various cell lines, including glioblastoma and colon cancer. ijpcbs.comnih.gov
Neurological Activity: The scaffold is present in compounds with anticonvulsant properties, such as zonisamide, and antipsychotic effects, as seen in risperidone. nih.govnih.gov
Other Activities: The isoxazole nucleus is also a component of compounds with antifungal, antiviral, analgesic, antidiabetic, and neuroprotective properties. nih.govresearchgate.netnih.gov
The established importance of this scaffold is highlighted by the number of commercially available drugs that incorporate the isoxazole ring.
| Drug Name | Therapeutic Class | Primary Use |
| Sulfamethoxazole | Antibiotic | Bacterial Infections |
| Cloxacillin | Antibiotic | Bacterial Infections (Staphylococcal) |
| Valdecoxib | Anti-inflammatory (NSAID) | Inflammation, Pain |
| Leflunomide | Antirheumatic (DMARD) | Rheumatoid Arthritis |
| Zonisamide | Anticonvulsant | Epilepsy, Seizures |
| Risperidone | Antipsychotic | Schizophrenia, Bipolar Disorder |
| Danazol | Endocrine Agent | Endometriosis, Fibrocystic Breast Disease |
Specific Research Focus on [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol and Related Derivatives
While extensive literature exists on the isoxazole scaffold, specific published research focusing directly on the synthesis and biological activity of this compound is limited. uni.lu However, the structural components of this molecule—the isoxazole core, the 4-chlorophenyl substituent, and the methanol (B129727) group—are all well-studied in medicinal chemistry, allowing for an informed perspective on its potential significance.
The 4-chlorophenyl group is a common substituent in pharmacologically active compounds. The presence of a chlorine atom on the phenyl ring can significantly modulate a molecule's properties, often enhancing its biological activity by altering its lipophilicity, metabolic stability, and binding interactions with target proteins. For instance, studies on other heterocyclic systems, such as pyrazoles, have shown that 4-chlorophenyl substitution can lead to potent antifungal and antitubercular activity. nih.gov Within the isoxazole class itself, the presence of a chlorine group on a phenyl ring at the C-3 position has been shown to enhance antibacterial activity. ijpca.org
Derivatives closely related to the target compound have been investigated. For example, a multi-step synthesis of various 1,3-oxazole derivatives bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety has been reported, with some of the resulting compounds showing antimicrobial activity against Gram-positive bacteria. nih.gov The research on related structures suggests that this compound could serve as a valuable synthetic intermediate for creating more complex derivatives or as a candidate for screening across a range of biological assays, particularly for antimicrobial or anticancer properties. The methanol group at the 3-position provides a reactive handle for further chemical modification, enabling the creation of a library of related compounds for structure-activity relationship (SAR) studies.
Current Research Landscape and Emerging Trends for Oxazole-Based Chemical Entities
The field of oxazole and isoxazole chemistry continues to be an active area of research, with several emerging trends shaping its future direction. A major focus is the development of more sustainable and efficient synthetic methods, aligning with the principles of green chemistry. nih.gov
Key trends in synthesis include:
Green Chemistry Approaches: Researchers are increasingly employing methods that reduce waste and energy consumption. This includes the use of microwave irradiation, ultrasound-assisted synthesis, and even natural sunlight as energy sources to drive reactions. nih.govsemnan.ac.irpreprints.org The use of environmentally benign solvents like water and glycerol (B35011) is also becoming more common. semnan.ac.irnih.gov
Novel Catalysis: There is a move towards developing metal-free synthetic routes to avoid the cost, toxicity, and waste associated with metal catalysts. rsc.org
Multi-Component Reactions (MCRs): One-pot reactions where multiple starting materials are combined to form a complex product are gaining popularity for their efficiency, atom economy, and ability to quickly generate diverse molecular libraries. nih.gov
From a medicinal chemistry perspective, the focus is on leveraging the isoxazole scaffold to design next-generation therapeutics:
Multi-Targeted Therapies: A promising strategy involves creating hybrid molecules that combine the isoxazole scaffold with other pharmacophores. researchgate.net This approach aims to develop agents that can interact with multiple biological targets simultaneously, which may lead to enhanced efficacy and a reduced likelihood of drug resistance. researchgate.net
Targeted Drug Discovery: Isoxazole derivatives are being explored for an expanding range of diseases, including neurodegenerative disorders like Alzheimer's disease and various cancers. nih.govnih.gov The goal is to design novel derivatives with improved potency, greater selectivity for their biological targets, and better pharmacokinetic profiles. nih.gov
Structure
3D Structure
Properties
CAS No. |
2408975-37-9 |
|---|---|
Molecular Formula |
C10H8ClNO2 |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol |
InChI |
InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)9-6-14-12-10(9)5-13/h1-4,6,13H,5H2 |
InChI Key |
LHFYBPMKFDBLHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CON=C2CO)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, readily available precursor structures. wikipedia.orgamazonaws.com For this compound, the analysis identifies key disconnections to reveal potential synthetic pathways.
A primary disconnection can be made at the C-C bond between the 4-chlorophenyl group and the oxazole (B20620) ring, and by functional group interconversion (FGI) of the hydroxymethyl group to a more stable precursor like an ester (COOR). This leads to two key synthons: a 4-chlorophenyl nucleophile and a suitably functionalized 3,4-disubstituted oxazole electrophile.
However, a more common and convergent approach involves disconnecting the bonds that form the heterocyclic ring itself. The 1,2-oxazole ring is typically formed from a three-carbon component and a source of hydroxylamine (B1172632). This leads to a plausible retrosynthesis starting from a β-dicarbonyl compound or its equivalent.
Plausible Retrosynthetic Pathway:
Target Molecule: this compound.
Functional Group Interconversion (FGI): The primary alcohol can be obtained by the reduction of a corresponding carboxylic acid ester (e.g., a methyl or ethyl ester). This simplifies the target to a 3-alkoxycarbonyl-4-(4-chlorophenyl)-1,2-oxazole.
C-N and C-O Bond Disconnection (Ring Formation): The 1,2-oxazole ring can be disconnected to reveal its core components: hydroxylamine (NH₂OH) and a 1,3-dicarbonyl precursor. Specifically, this would be a β-ketoester containing the 4-chlorophenyl group, such as ethyl 2-(4-chlorobenzoyl)acetate or a related β-enamino ketoester. nih.gov
Precursor Synthesis: The β-ketoester precursor can be synthesized from simpler starting materials, such as 4-chloroacetophenone and diethyl carbonate via a Claisen condensation.
This analysis suggests that a practical synthesis would involve constructing the substituted oxazole ring from acyclic precursors, followed by modification of the functional group at the 3-position.
Established Synthetic Routes to the 1,2-Oxazole Core and its Substituted Analogs
The construction of the 1,2-oxazole ring is a well-established area of heterocyclic chemistry, with two primary strategies dominating the field. nih.gov
The most versatile method for forming the 1,2-oxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.govresearchgate.net
Nitrile Oxide Generation: Nitrile oxides are typically unstable and generated in situ. A common method is the dehydrohalogenation of hydroxamoyl halides (prepared from oximes) using a base.
Reaction with Alkynes: The reaction of a nitrile oxide with an alkyne directly yields a substituted 1,2-oxazole. The regioselectivity of this reaction—determining which substituent ends up at the C4 or C5 position—is a critical consideration. rsc.org
Reaction with Alkenes: Cycloaddition with an alkene produces a 1,2-oxazoline (a dihydro-1,2-oxazole), which can then be oxidized to the corresponding 1,2-oxazole.
Hypervalent iodine reagents can also be employed to generate nitrile oxides from aldoximes for subsequent cycloaddition reactions. researchgate.net
Once the oxazole ring is formed, direct functionalization can be challenging due to the electronic nature of the ring. However, regioselective methods have been developed to introduce substituents at specific positions.
A powerful strategy involves the directed metalation of the oxazole ring. Using strong, non-nucleophilic bases like TMP-bases of magnesium and zinc (e.g., TMPMgCl·LiCl or TMPZnCl·LiCl) allows for the deprotonation of specific C-H bonds on the oxazole ring. The resulting organometallic species are stable and can react with a wide range of electrophiles (such as halides, acid chlorides, or silylating agents) to install functional groups at the desired position with high regioselectivity. nih.gov Palladium-catalyzed cross-coupling reactions are also employed for the C-H activation and functionalization of pre-formed oxazole rings. nih.gov
Based on the retrosynthetic analysis, a key intermediate is a β-ketoester. A potential route to the target compound would proceed as follows:
Synthesis of Ethyl 2-(4-chlorobenzoyl)acetate: This can be prepared via the condensation of 4-chloroacetophenone with diethyl carbonate in the presence of a strong base like sodium ethoxide.
Formation of the 1,2-Oxazole Ring: The synthesized β-ketoester is then reacted with hydroxylamine hydrochloride (NH₂OH·HCl). This condensation-cyclization reaction typically proceeds by initial formation of an oxime, followed by intramolecular cyclization and dehydration to yield ethyl 4-(4-chlorophenyl)-1,2-oxazol-3-carboxylate. The reaction between a 1,3-dicarbonyl compound and hydroxylamine can potentially lead to two regioisomers, but conditions can often be optimized to favor the desired product. nih.gov
Reduction to the Final Product: The resulting ester is reduced to the primary alcohol, this compound. This reduction can be achieved using standard reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Novel and Sustainable Synthetic Approaches for Oxazole Derivatives
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for synthesizing oxazole derivatives. ijpsonline.comijpsonline.com These approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. nih.govacs.org In oxazole synthesis, microwave-assisted methods have been successfully applied to classical reactions like the van Leusen synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). ijpsonline.comacs.orgresearchgate.net This method provides a rapid and efficient route to 5-substituted oxazoles. For instance, reacting a substituted aryl aldehyde with TosMIC in isopropanol (B130326) with potassium phosphate (B84403) as a base under microwave irradiation at 65°C can yield the desired oxazole in as little as 8 minutes. acs.orgijpsonline.com
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 6 h) | Minutes (e.g., 5-8 min) | nih.govacs.org |
| Energy Consumption | High | Low | ijpsonline.comijpsonline.com |
| Product Yield | Variable to good | Good to excellent (often higher) | acs.orgresearchgate.net |
| Solvent | Often high-boiling, toxic solvents | Greener solvents like isopropanol or ethanol (B145695) can be used | ijpsonline.comijpsonline.com |
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. nih.gov Ultrasound irradiation enhances reaction rates through acoustic cavitation, which generates localized high temperatures and pressures. This technique has been used to synthesize oxazoles and other heterocycles with shorter reaction times and high yields under mild conditions. ijpsonline.comnih.gov For example, the synthesis of oxazole derivatives from phenacyl bromides and amides has been effectively carried out using ultrasound in combination with deep eutectic solvents (DES), which are themselves considered green reaction media. ijpsonline.com
Catalysis: The use of catalysts is a cornerstone of green chemistry. Various metal-based catalysts have been developed for the efficient synthesis of oxazoles. bohrium.comtandfonline.com
Gold Catalysis: Gold catalysts have been used to prepare oxazoles from acetylenes and nitriles. tandfonline.comscientificupdate.com
Palladium and Copper Catalysis: Palladium-catalyzed and copper-mediated oxidative cyclization reactions provide regioselective routes to trisubstituted oxazoles. tandfonline.comrsc.org
Photocatalysis: Visible-light photocatalysis offers a mild and sustainable method for synthesizing substituted oxazoles from readily available α-bromoketones and benzylamines at room temperature, often using a ruthenium-based photocatalyst. acs.org
These advanced methodologies represent the forefront of oxazole synthesis, offering efficient and environmentally conscious pathways to valuable heterocyclic compounds like this compound.
Flow Chemistry and Continuous Synthesis of Oxazoles
The synthesis of oxazole rings, the core of the target compound, has been significantly advanced by the adoption of flow chemistry and continuous synthesis methodologies. These techniques offer substantial improvements over traditional batch processing in terms of safety, efficiency, scalability, and product purity. durham.ac.ukacs.orgafricacommons.net
Continuous flow synthesis of substituted oxazoles is often performed in multipurpose mesofluidic or microfluidic reactors. durham.ac.uknih.gov These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and fewer byproducts. A common strategy involves the reaction of an alkyl isocyanoacetate with an acyl chloride, followed by a base-catalyzed intramolecular cyclization to form the 4,5-disubstituted oxazole ring. acs.orgafricacommons.net
The integration of solid-supported reagents and scavengers into the flow path is a key advantage, streamlining the process by eliminating the need for traditional aqueous workups and chromatographic purification steps. durham.ac.uk For instance, a stream containing the initial reactants can be passed through a packed cartridge of a polymer-supported base (e.g., PS-BEMP), which facilitates the final cyclization, yielding the oxazole product in high purity directly from the reactor output. durham.ac.ukacs.org This automated, multi-step approach significantly reduces manual handling and synthesis time, enabling the rapid production of compound libraries for screening purposes. durham.ac.ukafricacommons.net
| Feature | Batch Synthesis | Flow Chemistry Synthesis |
| Control | Limited control over exotherms, mixing | Precise control over temperature, pressure, residence time |
| Safety | Potential for thermal runaway, handling of hazardous intermediates | Enhanced heat transfer, in-situ generation/consumption of reactive species |
| Scalability | Difficult to scale, requires process re-optimization | Readily scalable by extending run time or using larger reactors |
| Efficiency | Often requires multiple discrete steps with workups | Telescoped reactions, reduced cycle times, and manual labor researchgate.net |
| Purification | Typically requires aqueous extraction and column chromatography | In-line purification using solid-supported scavengers and reagents durham.ac.uk |
| Product Purity | Variable, often requires extensive purification | Consistently high purity and yields africacommons.net |
Derivatization Strategies for this compound
The structure of this compound offers three primary sites for chemical modification: the methanol (B129727) moiety, the chlorophenyl ring, and the oxazole core. Derivatization at these positions is crucial for modulating the compound's physicochemical properties, biological activity, and metabolic stability.
Modifications at the Methanol Moiety
The primary alcohol of the methanol group is a highly versatile handle for a wide array of chemical transformations.
Oxidation: The benzylic alcohol can be selectively oxidized to form the corresponding aldehyde or carboxylic acid. nih.gov Mild, controlled oxidation, for instance using N-heterocycle-stabilized iodanes (NHIs), can yield the aldehyde without overoxidation to the carboxylic acid. nih.gov Further oxidation provides the carboxylic acid, which can serve as a key intermediate for forming amides, esters, and other derivatives.
Esterification and Etherification: Standard esterification conditions can be used to couple various carboxylic acids to the hydroxyl group, while etherification can introduce diverse alkyl or aryl substituents. These modifications are commonly used to alter lipophilicity and cell permeability.
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles. This allows for the introduction of functionalities such as azides, halides, thiols, or amines, providing further handles for diversification. An azide (B81097) group, for instance, is a precursor for "click chemistry" reactions.
| Reaction Type | Reagents/Conditions | Resulting Functional Group | Purpose |
| Oxidation | PCC, DMP, NHIs nih.gov | Aldehyde (-CHO) | Introduce electrophilic center |
| Oxidation | KMnO4, Jones reagent | Carboxylic Acid (-COOH) | Create handle for amides/esters |
| Esterification | R-COOH, DCC/DMAP | Ester (-O-CO-R) | Modify lipophilicity, prodrugs |
| Etherification | R-X, NaH | Ether (-O-R) | Alter solubility and stability |
| Azide Substitution | 1. MsCl, Et3N; 2. NaN3 | Azide (-N3) | Handle for click chemistry nih.gov |
| Amination | 1. PPh3, DEAD; 2. Phthalimide; 3. Hydrazine | Amine (-NH2) | Introduce basic center, conjugation |
Substituent Variations on the Chlorophenyl Ring and Oxazole Core
Modifications to the aromatic systems of the molecule can significantly influence its electronic properties and interactions with biological targets.
Chlorophenyl Ring: The chlorine atom at the para-position directs electrophilic aromatic substitution to the ortho positions (relative to the oxazole ring). However, as a deactivating group, these reactions may require forcing conditions. Of greater utility are modern cross-coupling reactions. The chloro-substituent can be replaced or coupled with other groups via Suzuki, Stille, Buchwald-Hartwig, or Sonogashira reactions, allowing for the introduction of a vast array of aryl, alkyl, amine, or alkyne groups. The choice of substituent can impact properties like target affinity and selectivity. nih.gov
Oxazole Core: The oxazole ring itself can undergo specific derivatization. Nucleophilic substitution is generally difficult, with the ease of halogen displacement being C-2 > C-4 > C-5. thepharmajournal.com More commonly, electrophilic substitution, such as bromination, occurs preferentially at the C-5 position. Furthermore, regioselective lithiation of the oxazole ring can be achieved, creating a nucleophilic center that can react with various electrophiles to introduce substituents at specific positions. researchgate.net
Bioconjugation and Chemical Probe Synthesis
To study the biological interactions of this compound, it can be converted into a chemical probe through bioconjugation. This involves covalently attaching a reporter tag (like a fluorophore or biotin) or linking it to a larger biomolecule. symeres.com This process requires the introduction of a reactive "handle" onto the parent molecule.
The functional group transformations described in section 2.4.1 are essential for this purpose. For example, oxidizing the methanol to a carboxylic acid allows for the formation of an N-hydroxysuccinimide (NHS) ester. This activated ester can then react with primary amines (e.g., lysine (B10760008) residues) on proteins to form a stable amide bond. lumiprobe.com
Alternatively, converting the methanol moiety to an azide or a terminal alkyne installs a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)—the most prominent examples of "click chemistry". nih.govbroadpharm.com These reactions are highly efficient and bioorthogonal, meaning they proceed under mild, aqueous conditions without interfering with native biological processes. nih.gov A bifunctional linker, often containing a polyethylene (B3416737) glycol (PEG) chain to enhance solubility, can be used to connect the reactive handle on the molecule to the desired tag. lumiprobe.com These strategies enable the creation of powerful tools for target identification, imaging, and mechanistic studies. symeres.commdpi.com
Structure Activity Relationship Sar and Structural Biology Investigations
Fundamental Principles of Structure-Activity Relationships in Oxazole (B20620) Scaffolds
The oxazole ring, and its isomer the isoxazole (B147169) ring, are privileged five-membered heterocyclic scaffolds in medicinal chemistry. rsc.orgnih.gov Their utility stems from a combination of favorable physicochemical properties and their ability to engage in various non-covalent interactions with biological targets like enzymes and receptors. tandfonline.comresearchgate.net The fundamental principles of SAR for these scaffolds revolve around several key aspects:
The Heterocyclic Core : The 1,2-oxazole ring itself is an electron-rich aromatic system. mdpi.comrsc.org The nitrogen and oxygen atoms act as hydrogen bond acceptors, which is a critical feature for anchoring a molecule within a protein's binding site. nih.govfrontiersin.org The geometry of the five-membered ring provides a rigid scaffold, helping to orient substituents in a defined spatial arrangement for optimal target interaction. nih.gov The weak nitrogen-oxygen bond in the isoxazole ring can also be a factor in its chemical reactivity and metabolic profile. mdpi.comrsc.org
Substitution Patterns : The biological activity of oxazole derivatives is highly dependent on the nature and position of substituents on the ring. nih.gov For a compound like [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol, substitutions at the 3, 4, and 5 positions are crucial. SAR studies on various oxazole-containing compounds have shown that modifications at these positions can drastically alter potency, selectivity, and pharmacokinetic properties. mdpi.comijpca.org
SAR studies have revealed that specific structural features are often required for a desired biological effect. For example, in one series of antibacterial oxazole derivatives, the presence of a 4-phenoxyphenyl group was identified as important for activity. derpharmachemica.com In another study on anti-inflammatory isoxazoles, electron-withdrawing groups such as fluorine or trifluoromethyl on a phenyl ring attached to the isoxazole core were found to enhance activity. nih.gov These principles highlight the importance of the specific arrangement seen in this compound, where the phenyl ring at position 4 and the methanol (B129727) group at position 3 are key determinants of its potential interactions.
Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For analogs related to this compound, QSAR studies help to identify the key physicochemical properties that govern their efficacy.
These studies typically involve calculating a range of molecular descriptors for each analog, which can be categorized as electronic, steric, and hydrophobic. By correlating these descriptors with measured biological activity (e.g., IC₅₀ values), a predictive model can be built. tandfonline.com
For instance, a 3D-QSAR study on isoxazole derivatives as Farnesoid X receptor (FXR) agonists utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com The resulting models demonstrated strong predictive ability and generated contour maps that visualized the structural requirements for high agonistic activity. mdpi.com The analysis revealed that hydrophobic groups were favored at certain positions, while bulky, sterically hindering groups were detrimental at others. mdpi.com Similarly, a QSAR analysis of ([biphenyloxy]propyl)isoxazoles as agents against coxsackievirus B3 found that the presence of 2,4-difluorophenyl fragments was beneficial for activity. nih.gov
A QSAR study on isoxazole-piperazine derivatives as anticancer agents highlighted the importance of different descriptors for activity against various cell lines. researchgate.net For the MCF-7 breast cancer cell line, the first-order molecular connectivity index (¹χ) was a key descriptor, indicating the importance of molecular size and branching. researchgate.net
These findings suggest that for analogs of this compound, descriptors related to the hydrophobicity and electronic nature of the chlorophenyl group, as well as the steric bulk and hydrogen-bonding capacity of the methanol substituent, would be critical variables in any QSAR model.
| Cancer Cell Line | Key Descriptor(s) | Correlation Coefficient (r) | Cross-validated Correlation Coefficient (q²) | Interpretation |
|---|---|---|---|---|
| MCF-7 (Breast) | First order molecular connectivity index (¹χ) | 0.775 | 0.532 | Activity is related to the degree of branching and complexity of the molecule. |
| Huh-7 (Liver) | Second order molecular connectivity index (²χ) | 0.880 | 0.730 | Activity is influenced by the arrangement of atoms two bonds apart. |
| Mahlavu (Liver) | LUMO and Randic topological index (R) | 0.703 | 0.347 | Activity depends on the molecule's electron-accepting ability and its overall topology. |
Conformational Analysis and Molecular Flexibility of the this compound Structure
The three-dimensional shape (conformation) and flexibility of a molecule are critical for its ability to bind to a biological target. The structure of this compound is characterized by several key features that dictate its conformational landscape.
The 1,2-oxazole ring is a planar, aromatic system, which imparts a significant degree of rigidity to the core of the molecule. derpharmachemica.com However, the single bonds connecting the substituents to this ring allow for rotational flexibility. The two main points of rotation are:
The bond between the C4 of the oxazole ring and the 4-chlorophenyl group.
The bond between the C3 of the oxazole ring and the methanol group.
The methanol group at the C3 position also possesses rotational freedom. The orientation of the hydroxyl (-OH) group is particularly important as it can act as both a hydrogen bond donor and acceptor, and its precise positioning is often crucial for establishing key interactions with a target protein. While oxazole-based fragments are generally considered less flexible than some other heterocyles like thiazoles, this combination of a rigid core with flexible substituents allows for a balance of conformational pre-organization and adaptability upon binding. nih.gov
Elucidation of Key Pharmacophores and Structural Motifs
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For isoxazole-based compounds, several key pharmacophoric features and structural motifs have been identified through numerous studies. tandfonline.commdpi.com
For a molecule like this compound, the key pharmacophoric elements can be defined as:
Aromatic/Hydrophobic Region : The 4-chlorophenyl group serves as a crucial hydrophobic moiety. This region can engage in van der Waals, hydrophobic, or π-π stacking interactions within a nonpolar pocket of a target protein. The chlorine atom can further modulate electronic properties and participate in halogen bonding.
Hydrogen Bond Acceptors : The nitrogen and oxygen atoms of the 1,2-oxazole ring are key hydrogen bond acceptors. frontiersin.org These features can form critical hydrogen bonds with amino acid residues like asparagine or histidine in a binding site. nih.gov
Hydrogen Bond Donor/Acceptor : The hydroxyl group of the methanol substituent is a versatile feature, capable of acting as both a hydrogen bond donor and an acceptor. This dual capability significantly increases the potential for specific and strong interactions with a biological target.
Heterocyclic Scaffold : The isoxazole ring itself acts as a rigid spacer, positioning the other pharmacophoric features in a specific spatial orientation necessary for recognition and binding.
In a study of isoxazole derivatives as tubulin inhibitors, the pharmacophore model included hydrophobic groups, hydrogen bond acceptors, and a specific spatial arrangement of these features. tandfonline.com Another important structural motif found in bioactive molecules is the trifluoromethyl carbinol group, which highlights the value of having a hydroxyl group adjacent to a ring system. researchgate.net The methanol group in this compound serves a similar role as a key interacting element.
| Structural Motif | Pharmacophoric Feature | Potential Interaction Type |
|---|---|---|
| 4-Chlorophenyl Group | Hydrophobic/Aromatic Center | Hydrophobic, van der Waals, π-π stacking |
| Chlorine Atom | Electron Withdrawing Group / Halogen Bond Donor | Halogen bonding, dipole interactions |
| 1,2-Oxazole Ring Nitrogen | Hydrogen Bond Acceptor | Hydrogen bonding |
| 1,2-Oxazole Ring Oxygen | Hydrogen Bond Acceptor | Hydrogen bonding |
| Methanol -OH Group | Hydrogen Bond Donor & Acceptor | Hydrogen bonding |
Structural Basis of Ligand-Target Interactions
Understanding the structural basis of how a ligand like this compound interacts with its biological target at an atomic level is fundamental to drug design. This is typically achieved through a combination of experimental techniques and computational modeling.
Molecular docking studies on various isoxazole derivatives have provided valuable insights into their binding modes. For example, docking of isoxazole-carboxamide derivatives into the active site of cyclooxygenase (COX) enzymes revealed that a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on another pushed the 5-methyl-isoxazole ring toward a secondary binding pocket, creating ideal binding interactions. nih.gov In another study, isoxazole derivatives targeting the enzyme carbonic anhydrase were shown to interact with key active site residues, including a conserved trio of histidine residues, through hydrogen bonds and hydrophobic interactions. nih.gov
Based on these analogous studies, the binding of this compound to a hypothetical target would likely involve:
The 4-chlorophenyl ring fitting into a hydrophobic pocket .
The oxazole nitrogen and/or oxygen forming hydrogen bonds with backbone or side-chain residues.
The methanol hydroxyl group forming a critical hydrogen bond with a polar residue, acting as an anchor point. For example, the carboxylic group of oxaprozin, an approved drug, forms a salt bridge with a lysine (B10760008) residue in its target, while its oxazole ring forms a water-mediated hydrogen bond. rsc.org
The most definitive way to determine the binding mode of a ligand is through high-resolution structural techniques like X-ray co-crystallography and cryogenic electron microscopy (cryo-EM). nih.gov These methods provide a detailed three-dimensional picture of the ligand bound within its target's active site, revealing the precise interactions that confer affinity and selectivity.
While no specific co-crystal or cryo-EM structures have been published for this compound itself, studies on other isoxazole-containing drugs demonstrate the power of these techniques. For example, cryo-EM maps have been resolved for the GABA-A receptor bound by several isoxazole-containing drugs, including basmisanil. researchgate.net These structures show the ligand's fit into the electron density and its interactions with surrounding amino acid residues, confirming the binding pose and mechanism of action. researchgate.net Similarly, the crystal structure of the antipsychotic drug paliperidone (B428) bound to the D2 dopamine (B1211576) receptor shows the isoxazole ring making aliphatic-aliphatic interactions with a valine residue. rsc.org These examples serve as a blueprint for how the structure of a this compound-target complex could be elucidated to guide further drug development.
In addition to high-resolution structural methods, advanced spectroscopic techniques can provide valuable information about ligand-target binding events, including kinetics and binding site environment.
Ligand-observed Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying binding interactions. In these experiments, the NMR spectrum of the ligand is monitored in the absence and presence of its target protein. Changes in the chemical shifts, line widths, or relaxation rates of the ligand's signals upon addition of the target can confirm binding and identify which parts of the ligand are involved in the interaction. nih.gov For example, 13C{14N} solid-state NMR experiments can be used to definitively distinguish between oxazole and isoxazole isomers by identifying the carbon atoms directly bonded to nitrogen. iastate.edu Such techniques could be used to probe the binding environment of the isoxazole core of this compound.
Surface Plasmon Resonance (SPR) is an optical technique that allows for the real-time, label-free detection of molecular interactions. nih.gov In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. Binding of the ligand to the target causes a change in the refractive index at the surface, which is detected as a response signal. SPR provides detailed kinetic data, including the association rate (kₐ) and dissociation rate (kₑₓ), from which the binding affinity (Kₑ) can be calculated. Studies have used SPR to analyze the complex binding kinetics of azole-containing drugs to cytochrome P450 enzymes, revealing that some compounds can adopt multiple binding orientations with very different off-rates. nih.gov This level of kinetic detail is crucial for understanding a drug's mechanism and duration of action and would be highly valuable in characterizing the binding of this compound to its target.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties and reactivity of [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol and its derivatives. These methods provide insights into the molecule's three-dimensional structure and the distribution of electrons, which are crucial determinants of its interaction with biological targets.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity, which can be advantageous for biological activity. For isoxazole (B147169) derivatives, DFT studies have shown that the distribution of these frontier orbitals can predict the likelihood of intramolecular charge transfer, a process that is often important for a molecule's optical and electronic properties.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density around the molecule. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are key to predicting how the molecule will interact with amino acid residues in a protein's active site. For the this compound scaffold, the electronegative oxygen and nitrogen atoms of the isoxazole ring, along with the chlorine atom on the phenyl group, are expected to be key sites for interaction.
Table 1: Key Parameters from Quantum Chemical Calculations for Isoxazole Derivatives
| Parameter | Significance in Drug Design |
| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | Influences solubility and the ability to form electrostatic interactions. |
| Molecular Electrostatic Potential (MEP) | Identifies regions for potential non-covalent interactions with biological targets. |
Molecular Docking and Virtual Screening Methodologies
Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation of a small molecule to a protein target and to screen large libraries of compounds for potential biological activity. For derivatives of the this compound core, these methods have been instrumental in identifying potential protein targets and elucidating binding modes.
Virtual screening campaigns often utilize large compound databases, such as ZINC, to identify isoxazole-based molecules that could act as inhibitors for various enzymes. For instance, isoxazole derivatives have been screened for their potential to inhibit targets like heat shock protein 90 (Hsp90), cyclooxygenase (COX) enzymes, and carbonic anhydrases. nih.govnih.govnih.govresearchgate.net These studies often identify promising "hit" compounds that can then be synthesized and tested experimentally.
Molecular docking simulations predict the binding affinity, typically expressed as a binding energy in kcal/mol, and the specific interactions between the ligand and the amino acid residues in the protein's active site. Studies on various isoxazole derivatives have revealed common interaction patterns, including hydrogen bonds with key residues and hydrophobic interactions. For example, in studies of isoxazole-based COX inhibitors, the isoxazole ring was observed to interact with the secondary binding pocket of the enzyme. nih.gov
Table 2: Potential Protein Targets for Isoxazole Scaffolds Investigated by Molecular Docking
| Protein Target | Therapeutic Area | Key Interacting Residues (Examples) |
| Heat shock protein 90 (Hsp90) | Cancer | Gly97, Asn51, Lys58 nih.govnih.gov |
| Cyclooxygenase (COX) Enzymes | Inflammation, Pain | Varies by isozyme; involves hydrophobic pockets nih.gov |
| Carbonic Anhydrase | Glaucoma, Epilepsy | Involves zinc-coordinating residues researchgate.net |
| Bacterial Enzymes (e.g., DNA gyrase) | Infectious Diseases | Varies by enzyme nih.gov |
While specific docking studies on this compound are not extensively documented, the existing research on similar isoxazole compounds provides a strong basis for predicting its potential targets and binding interactions. The chlorophenyl group would likely engage in hydrophobic or halogen bonding interactions, while the methanol (B129727) group could act as a hydrogen bond donor or acceptor.
Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-protein interactions predicted by molecular docking. By simulating the movements of atoms over time, MD can assess the stability of a ligand in the binding pocket and reveal important conformational changes in both the ligand and the protein.
For isoxazole derivatives, MD simulations are often used to validate the results of molecular docking. Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues. A stable RMSD over the course of the simulation suggests that the ligand remains securely bound in the active site. RMSF analysis can highlight flexible regions of the protein that may be involved in ligand binding and conformational changes.
These simulations can also be used to calculate the binding free energy of a ligand-protein complex using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). This provides a more accurate estimation of binding affinity than docking scores alone. Studies on isoxazole derivatives have used MD simulations to confirm the stability of their binding to targets such as the Farnesoid X Receptor and carbonic anhydrase. nih.gov
Table 3: Common Analyses in Molecular Dynamics Simulations of Ligand-Protein Complexes
| Analysis | Purpose |
| Root Mean Square Deviation (RMSD) | To assess the overall stability of the complex over time. |
| Root Mean Square Fluctuation (RMSF) | To identify flexible regions of the protein and ligand. |
| Hydrogen Bond Analysis | To track the formation and breaking of hydrogen bonds between the ligand and protein. |
| Binding Free Energy Calculation (e.g., MM-PBSA) | To provide a more accurate estimation of binding affinity. |
The application of MD simulations to complexes involving the this compound scaffold would be a crucial step in validating potential binding modes and understanding the dynamic nature of its interactions with biological targets.
De Novo Drug Design and Scaffold Hopping Based on the this compound Core
De novo drug design and scaffold hopping are advanced computational strategies for creating novel molecules with desired biological activities. De novo design involves building new molecules from scratch, often within the constraints of a protein's active site. Scaffold hopping, on the other hand, aims to replace the core structure of a known active molecule with a different, often structurally distinct, scaffold while retaining the key pharmacophoric features required for activity.
The this compound core serves as an excellent starting point for both of these approaches. In de novo design, this scaffold could be used as a fragment to be elaborated upon, with computational algorithms suggesting new functional groups to be added to enhance binding affinity and selectivity for a particular target.
Scaffold hopping offers a way to move into new chemical space and potentially improve upon the properties of the original molecule, such as its synthetic accessibility, metabolic stability, or patentability. For the this compound core, scaffold hopping could involve replacing the isoxazole ring with other five- or six-membered heterocycles that can maintain a similar spatial arrangement of key interaction points. This is also known as bioisosteric replacement. For example, oxadiazole, pyridine, or pyrazole (B372694) rings could be considered as potential replacements for the isoxazole core. nih.gov
Table 4: Potential Bioisosteric Replacements in Scaffold Hopping
| Original Fragment | Potential Bioisosteres | Rationale |
| Isoxazole Ring | Oxadiazole, Pyrazole, Triazole, Pyridine | Maintain similar size, shape, and hydrogen bonding capabilities. |
| Phenyl Ring | Pyridyl, Thienyl, Pyrimidyl | Alter electronic properties and metabolic stability. |
| Chlorine Atom | Fluorine, Bromine, Trifluoromethyl | Modulate lipophilicity and potential for halogen bonding. |
These computational design strategies, while not yet extensively reported for the specific this compound scaffold, represent a promising avenue for the discovery of novel drug candidates based on this versatile core structure.
Ligand-Based Drug Design Approaches (e.g., Pharmacophore Modeling, Similarity Searching)
Ligand-based drug design methods are employed when the three-dimensional structure of the biological target is unknown. These approaches rely on the information from a set of known active molecules to develop a model that describes the essential features required for biological activity.
Pharmacophore modeling is a key technique in this area. A pharmacophore model is a three-dimensional arrangement of essential features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that a molecule must possess to be active. For a series of compounds based on the this compound core, a pharmacophore model could be developed to guide the design of new analogs with improved potency. The model would likely include features corresponding to the aromatic chlorophenyl ring, the hydrogen bonding potential of the methanol group, and the isoxazole ring.
Similarity searching is another ligand-based approach where a database of compounds is searched for molecules that are structurally similar to a known active compound. This can be based on 2D fingerprints, which encode structural features, or 3D shape similarity. Using this compound as a query molecule, similarity searching could identify other commercially available or synthetically accessible compounds with a high probability of sharing the same biological activity.
Table 5: Key Ligand-Based Drug Design Techniques
| Technique | Description | Application for the this compound Core |
| Pharmacophore Modeling | Creates a 3D model of essential features for biological activity. | Guide the design of new derivatives with enhanced potency and selectivity. |
| 2D Similarity Searching | Identifies molecules with similar structural fingerprints. | Discover new compounds with potential similar biological activity from large databases. |
| 3D Shape Similarity | Finds molecules with a similar three-dimensional shape. | Identify structurally diverse compounds that may fit into the same binding site. |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate chemical structure with biological activity. | Predict the activity of newly designed analogs before synthesis. |
These ligand-based methods provide a powerful complement to structure-based approaches and are particularly valuable in the early stages of drug discovery when a validated protein target structure may not be available.
Biological and Pharmacological Investigations Mechanistic and Preclinical Focus
Target Identification and Validation Strategies for Oxazole (B20620) Derivatives
The initial discovery of bioactive compounds through phenotypic screening, which assesses the effect of a molecule on a cell or organism, necessitates a subsequent and often challenging step: the identification of the specific molecular target(s) responsible for the observed effect. This process, known as target deconvolution, is critical for understanding a compound's mechanism of action and for its further development as a therapeutic agent. nih.govworldpreclinicalcongress.com For oxazole derivatives, a multi-pronged approach combining chemical proteomics with genetic strategies is employed to identify and validate their biological targets.
Chemical proteomics has emerged as a powerful tool to map the interaction landscape of small molecules within the complex environment of the cell. nih.govnih.gov This approach utilizes the bioactive compound itself, or a close derivative, to isolate and identify its binding partners from the entire proteome. Several key strategies are employed in this context. nih.govnih.gov
Affinity-Based Methods: This is a widely used technique where the small molecule is immobilized on a solid support (like beads) to "fish" for its protein targets from a cell lysate. nih.gov The proteins that bind to the immobilized compound are then eluted, separated, and identified, typically using mass spectrometry.
Activity-Based Protein Profiling (ABPP): ABPP uses small-molecule probes that covalently bind to the active sites of specific enzyme families. researchgate.net In a competitive profiling experiment, a cell lysate is pre-incubated with a bioactive compound (like an oxazole derivative). The subsequent addition of a broad-spectrum activity-based probe will label all active enzymes except those whose active sites are already occupied by the test compound. This allows for the identification of the compound's targets by observing which protein signals disappear or are reduced. researchgate.net
Photoaffinity Labeling (PAL): This technique involves modifying the compound with a photoreactive group. nih.gov Upon exposure to UV light, the probe forms a covalent bond with its binding target(s) in situ, even within live cells. This allows for the capture of interactions that might be too weak or transient to be detected by standard affinity purification. biorxiv.org Notably, the isoxazole (B147169) ring, a close relative of the oxazole core, possesses intrinsic photochemical properties that can be harnessed for photo-crosslinking, offering a method to identify protein targets without the need for adding a potentially disruptive external crosslinking group. biorxiv.org
Studies on oxadiazolones, which share a heterocyclic core similar to oxazoles, have successfully used chemical proteomics to identify multiple antibiotic targets in methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the power of this approach for related chemotypes. nih.govchemrxiv.org
| Strategy | Principle | Key Advantage | Reference |
|---|---|---|---|
| Affinity Purification | Immobilized small molecule captures binding proteins from cell lysates. | Widely applicable and technically straightforward for stable interactions. | nih.gov |
| Activity-Based Protein Profiling (ABPP) | Covalent probes target active sites of enzyme families; targets are identified via competition with the test compound. | Provides functional information by targeting specific enzyme activities. | researchgate.net |
| Photoaffinity Labeling (PAL) | A photoreactive group on the compound is activated by UV light to form a covalent bond with its target. | Can capture transient or weak interactions in a native biological context (e.g., live cells). | nih.govbiorxiv.org |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding. | Label-free method that can confirm target engagement in intact cells and tissues. | nih.gov |
Following the identification of candidate targets through proteomics, genetic techniques are essential for validation. These methods involve manipulating the expression of the proposed target gene to confirm its role in the compound's mechanism of action. If a specific protein is indeed the target, then altering its cellular levels should logically impact the cell's sensitivity to the compound.
Common genetic validation strategies include:
Gene Knockout/Knockdown: Technologies like CRISPR-Cas9 (for permanent gene knockout) or RNA interference (siRNA/shRNA, for temporary gene knockdown) can be used to reduce or eliminate the expression of the target protein. A resulting increase in resistance to the compound provides strong evidence for on-target activity.
Gene Overexpression: Conversely, overexpressing the target protein may lead to increased sensitivity to the compound, although this can sometimes lead to resistance depending on the mechanism.
Transposon Mutagenesis: This technique involves the random insertion of transposons ("jumping genes") into the bacterial genome. In the presence of an antibiotic compound, mutants that survive may have a transposon insertion in the gene encoding the drug's target or a related pathway component. This approach was used alongside chemical proteomics to confirm the targets of oxadiazolone antibiotics in MRSA. nih.govresearchgate.net
Resistance Mutation Analysis: Generating compound-resistant cell lines through serial passage and then sequencing the genomes of these resistant lines can often reveal mutations in the gene encoding the direct target.
These genetic approaches, by directly linking a specific gene product to the pharmacological effect of a compound, provide the necessary validation for targets initially identified by proteomic methods.
Cellular and Molecular Mechanism of Action Studies
Once a target is validated, research focuses on the precise molecular interactions between the compound and its target, as well as the downstream cellular consequences of this interaction. This includes characterizing receptor binding, enzyme inhibition, and the compound's passage into and out of the cell.
Many drugs exert their effects by binding to cellular receptors, either activating them (agonists) or blocking them (antagonists), thereby modulating intracellular signaling pathways. While specific receptor binding data for [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol is not extensively documented, studies on structurally related compounds provide a framework for investigation. For instance, compounds containing a 4-chlorophenyl group have shown high affinity for various receptors, such as the dopamine (B1211576) D4 receptor. nih.gov
The characterization of receptor interaction typically involves:
Binding Assays: Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. These experiments measure the displacement of a known radioactive ligand by the test compound, allowing for the calculation of an inhibition constant (Ki) or dissociation constant (Kd), which are measures of binding affinity.
Functional Assays: These assays measure the downstream consequences of receptor binding. For G-protein coupled receptors (GPCRs), this can include measuring changes in second messengers like cyclic AMP (cAMP) or quantifying G-protein activation via [³⁵S]GTPγS binding assays. nih.gov For kinase-linked receptors, this may involve measuring the phosphorylation of downstream substrates. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were found to inhibit the kinase AKT2/PKBβ, a key node in oncogenic signaling pathways. nih.gov
| Compound Class | Target | Observed Effect | Reference |
|---|---|---|---|
| Aryl Pyrazoles | Cannabinoid Receptor 1 (CB1) | Antagonist and inverse agonist activity, decreased basal G-protein activation. | nih.gov |
| Pyrrolo[2,3-b]pyridines with a 4-chlorophenyl group | Dopamine D4 Receptor | High-affinity antagonist. | nih.gov |
| N-(4-chlorophenyl) pyrano[2,3-c]pyrazoles | AKT2/PKBβ Kinase | Inhibition of kinase activity and downstream signaling. | nih.gov |
Enzyme inhibition is another primary mechanism through which bioactive compounds, including oxazole derivatives, function. The natural product oxazolismycin, for example, was found to be an inhibitor of the angiotensin-converting enzyme (ACE). nih.gov The anti-leukemic effects of some oxazole-linked oxadiazole derivatives have been attributed to the inhibition of tyrosine kinases. nih.gov
The characterization of an enzyme inhibitor involves several key steps:
Determination of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is a standard measure of an inhibitor's potency. For example, some novel oxazole derivatives have shown potent inhibition of diacylglycerol kinase α (DGKα) with IC₅₀ values in the nanomolar range. acs.org
Kinetic Analysis: To understand how a compound inhibits an enzyme, detailed kinetic studies are performed. By measuring enzyme reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk or Dixon plot can be generated. nih.gov This analysis reveals the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Determination of Ki: The inhibition constant (Ki) is a more precise measure of an inhibitor's binding affinity than the IC₅₀ value, as it is independent of the substrate concentration. It is derived from the kinetic analysis and represents the dissociation constant of the enzyme-inhibitor complex. nih.gov
| Compound/Class | Target Enzyme | Potency/Inhibition Data | Reference |
|---|---|---|---|
| Oxazolismycin | Angiotensin-Converting Enzyme (ACE) | IC₅₀ = 0.326 µM | nih.gov |
| Oxazole-linked Oxadiazoles | Tyrosine Kinase | Inhibition demonstrated via molecular docking and kinetics. | nih.gov |
| Vorozole (triazole derivative) | Aromatase | Ki = 1 nM | nih.gov |
| Novel Oxazole Derivatives | Diacylglycerol Kinase α (DGKα) | IC₅₀ = 0.10 - 3.3 nM | acs.org |
The pharmacological activity of a compound is contingent upon its ability to reach its intracellular target. Therefore, understanding its cellular uptake, distribution, and potential removal by efflux pumps is crucial.
Cellular Uptake: Small molecules can enter cells through several mechanisms. The primary route is often passive diffusion across the lipid bilayer, a non-saturable process driven by the concentration gradient. However, some compounds may be transported by carrier-mediated processes, which are saturable and can be energy-dependent. A study on N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea, a compound sharing the 4-chlorophenyl moiety, revealed a biphasic accumulation process. nih.gov An initial rapid, energy-independent uptake was followed by a slower, energy-dependent accumulation, suggesting an initial passive diffusion followed by intracellular sequestration or binding. nih.gov Other potential uptake mechanisms for certain molecules include various forms of endocytosis, such as clathrin-mediated endocytosis, caveolar-mediated endocytosis, or macropinocytosis. bham.ac.uk
Intracellular Localization: Once inside the cell, a compound may localize to specific organelles. For example, studies using fluorescently labeled molecules and confocal microscopy can track a compound's location, with accumulation often observed in compartments like mitochondria or lysosomes. bham.ac.uk The specific localization can be critical to the compound's mechanism of action or potential toxicity.
Efflux Mechanisms: Cells, particularly cancer cells and bacteria, possess transmembrane transporter proteins known as efflux pumps that can actively expel drugs from the cytoplasm. nih.gov These pumps, such as those from the ATP-binding cassette (ABC) superfamily, are a major cause of multidrug resistance. The net intracellular concentration of a compound is therefore a balance between its rate of uptake and its rate of efflux. The efflux of N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea was found to be rapid, indicating an active process for its removal from the cell. nih.gov In bacteria, inhibiting these efflux pumps is a promising strategy to restore the efficacy of existing antibiotics. nih.govnih.gov
Gene Expression and Protein Regulation Analyses
No publicly available studies were identified that investigated the effects of [4-(4-charophenyl)-1,2-oxazol-3-yl]methanol on gene expression or protein regulation. Consequently, there is no data on its potential molecular mechanisms of action at the transcriptional or translational level.
Preclinical Pharmacodynamics in Relevant in vitro and in vivo Research Models (Non-Human)
Detailed preclinical pharmacodynamic data for this compound is not available in the reviewed literature.
Cell-Based Assays for Phenotypic Screening and Efficacy Determination
No studies describing the use of this compound in cell-based assays for phenotypic screening or efficacy determination have been found. Therefore, information regarding its cellular effects, potency, and efficacy in various cell models is currently unavailable.
In vivo Animal Model Studies for Mechanistic Validation
A search for in vivo studies using animal models to validate the mechanism of action or target engagement of this compound yielded no results.
Investigational Metabolism and Biotransformation Pathways (Preclinical)
There is no specific information available regarding the preclinical metabolism and biotransformation of this compound.
In vitro Metabolic Stability and Metabolite Identification in Microsomes/Hepatocytes
No data from in vitro studies using liver microsomes or hepatocytes to assess the metabolic stability of this compound or to identify its metabolites could be located.
Cytochrome P450 and Other Enzyme-Mediated Biotransformations
Information on the specific cytochrome P450 enzymes or other enzymes involved in the biotransformation of this compound is not available in the public domain.
Activity Profiling of Key Metabolites
A comprehensive search of scientific literature and databases reveals a significant gap in the understanding of the metabolic fate of this compound and the biological activities of its potential metabolites. While the parent compound has been a subject of interest, its metabolic pathways and the pharmacological profiles of any resulting metabolic products have not been characterized in publicly available research.
Typically, the metabolism of xenobiotics such as this compound involves a series of enzymatic modifications, primarily categorized into Phase I and Phase II reactions. Phase I reactions, which include oxidation, reduction, and hydrolysis, often introduce or expose functional groups. For the compound , the primary alcohol group could be a target for oxidation to form an aldehyde and subsequently a carboxylic acid. The aromatic chlorophenyl ring could also undergo hydroxylation. Phase II reactions would then involve the conjugation of these modified metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione to increase their water solubility and facilitate excretion.
Given the absence of research in this specific area, no data tables on the activity of key metabolites of this compound can be generated at this time. Further preclinical studies, including in vitro metabolism assays with liver microsomes and in vivo pharmacokinetic studies in animal models, are necessary to identify the metabolic pathways and to isolate and characterize the key metabolites. Following identification, these metabolites would need to be synthesized and subjected to a battery of pharmacological assays to determine their activity profiles.
Advanced Analytical and Bioanalytical Methodologies for Research
Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Samples (e.g., HPLC, GC-MS)
Chromatographic methods are indispensable for determining the purity of [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol and for its quantification in various research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized techniques in this regard.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, employing a non-polar stationary phase (such as C18) and a polar mobile phase, is typically the method of choice. The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. A typical HPLC method for a compound of this nature would involve a gradient elution, starting with a higher proportion of an aqueous solvent (e.g., water with a small percentage of formic acid to improve peak shape) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is commonly achieved using a UV detector, set at a wavelength where the chromophores in the molecule exhibit maximum absorbance. For quantitative analysis, a calibration curve is constructed by running a series of known concentrations of a certified reference standard.
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique that can be used for the analysis of volatile and thermally stable compounds. For a molecule such as this compound, derivatization may be necessary to increase its volatility and thermal stability. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a less polar and more volatile trimethylsilyl (B98337) ether. The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which serves as a "fingerprint" for the compound, allowing for its unequivocal identification and quantification.
High-Resolution Mass Spectrometry for Structure Elucidation of Reaction Products and Metabolites
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise mass determination of this compound, its synthetic intermediates, and potential metabolites. Unlike standard mass spectrometry, HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure mass-to-charge ratios (m/z) with very high accuracy (typically to four or five decimal places). This high mass accuracy allows for the determination of the elemental composition of a molecule, which is invaluable for confirming the identity of newly synthesized compounds and for elucidating the structures of unknown reaction byproducts or metabolites.
When coupled with a separation technique like HPLC (LC-HRMS), this method becomes a powerful platform for metabolic studies. After administration of the parent compound to a biological system, samples (e.g., plasma, urine, or tissue homogenates) can be analyzed to detect and identify metabolites. The high resolution allows for the differentiation of compounds with the same nominal mass but different elemental compositions. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed on the HRMS instrument. In these experiments, a specific ion (e.g., the molecular ion of a potential metabolite) is selected, fragmented, and the masses of the resulting fragment ions are accurately measured. The fragmentation pattern provides structural information that, in conjunction with the accurate mass of the precursor and fragment ions, can be used to propose the structure of the metabolite. Common metabolic transformations that could be identified for this compound include oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid, hydroxylation of the phenyl ring, or conjugation with glucuronic acid or sulfate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the chlorophenyl group (typically in the aromatic region, ~7-8 ppm), the isoxazole (B147169) ring proton, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton. The splitting patterns of these signals (e.g., doublets, triplets, multiplets) due to spin-spin coupling provide valuable information about the connectivity of the atoms.
¹³C NMR (Carbon-13 NMR) provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal in the spectrum. The chemical shift of each signal is indicative of the carbon's chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom). For this compound, distinct signals would be observed for the carbons of the chlorophenyl ring, the isoxazole ring, and the methanol group.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to further confirm the structure. COSY experiments show correlations between coupled protons, helping to establish the connectivity of proton networks. HSQC experiments show correlations between protons and the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of both the ¹H and ¹³C NMR spectra.
| Technique | Information Provided | Expected Signals for this compound |
| ¹H NMR | Number, chemical environment, and connectivity of protons. | Aromatic protons, isoxazole proton, methylene protons, hydroxyl proton. |
| ¹³C NMR | Number and chemical environment of carbon atoms. | Aromatic carbons, isoxazole carbons, methylene carbon. |
| COSY | Correlation between coupled protons. | Correlations between adjacent protons in the phenyl ring. |
| HSQC | Correlation between protons and their directly attached carbons. | Correlations for each C-H bond in the molecule. |
Radiosynthesis and Isotopic Labeling for Biological Tracing and Binding Assays
To investigate the in vivo and in vitro behavior of this compound, such as its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets, radiosynthesis and isotopic labeling are employed. This involves incorporating a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), or a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the molecule.
Radiosynthesis with ¹⁴C or ³H allows for the highly sensitive detection of the compound and its metabolites in biological matrices. A common strategy for introducing ¹⁴C would be to use a ¹⁴C-labeled precursor in the synthesis of the isoxazole ring or the chlorophenyl moiety. For example, [¹⁴C]4-chlorobenzaldehyde could be used as a starting material. The resulting radiolabeled compound can then be administered to an animal model, and its distribution in various tissues and organs can be visualized and quantified using techniques like whole-body autoradiography or liquid scintillation counting of tissue extracts.
Isotopic labeling with stable isotopes is particularly useful for quantitative bioanalytical studies using mass spectrometry. A stable isotopically labeled version of this compound, for instance, with deuterium atoms on the phenyl ring or a ¹³C atom in the methanol group, can be synthesized and used as an internal standard in LC-MS/MS assays. The labeled internal standard is chemically identical to the analyte but has a different mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.
These isotopic labeling techniques are also crucial for conducting binding assays. A radiolabeled version of the compound can be used to measure its affinity for a specific receptor or enzyme. By incubating the radiolabeled ligand with the biological target and measuring the amount of bound radioactivity, key binding parameters such as the dissociation constant (Kd) can be determined.
Future Prospects and Research Gaps
Emerging Applications of the [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol Scaffold in Chemical Biology and Probe Development
The inherent structural features of the this compound scaffold make it an attractive framework for the development of sophisticated chemical probes. Its journey from a promising lead compound to a versatile tool in chemical biology is underpinned by its ability to be strategically modified, enabling the exploration of complex biological systems.
Future applications are anticipated to extend beyond traditional drug-receptor interactions. Derivatives of this scaffold are being envisioned as key components in the design of:
Fluorescent Probes: By conjugating fluorophores to the isoxazole (B147169) core, researchers can create probes for real-time imaging of biological processes and tracking the localization of specific targets within cells.
Affinity-Based Probes: These probes, featuring a reactive group, can be designed to covalently bind to their biological targets, facilitating target identification and validation studies.
Photoaffinity Labels: Incorporation of a photoreactive moiety allows for light-induced cross-linking to target proteins, providing a powerful tool for mapping binding sites and understanding molecular interactions.
The development of these chemical biology tools will be instrumental in dissecting complex signaling pathways and elucidating the mechanisms of action of drugs derived from the this compound scaffold.
Identification of Novel Biological Targets and Therapeutic Areas
The therapeutic potential of isoxazole derivatives is vast, with documented activity across a spectrum of diseases. researchgate.netijpcbs.combohrium.com The unique electronic and steric properties of the this compound scaffold allow for its interaction with a diverse range of biological targets. mdpi.com
Initial research has highlighted its potential in areas such as cancer and inflammation. ijpcbs.comnih.gov However, ongoing and future research is expected to uncover novel biological targets and expand its therapeutic applications into new domains. Some promising areas of exploration include:
Neurodegenerative Diseases: The isoxazole nucleus has shown potential in modulating targets relevant to conditions like Alzheimer's and Parkinson's disease. nih.gov
Infectious Diseases: The scaffold's derivatives are being investigated for their antibacterial, antifungal, and antiviral properties. researchgate.netbohrium.com
Metabolic Disorders: There is growing interest in exploring the role of isoxazole-containing compounds in managing conditions like diabetes. nih.gov
The following table summarizes some of the key biological targets and potential therapeutic areas for isoxazole-based compounds:
| Biological Target | Therapeutic Area |
| Kinases (e.g., RAF kinase) | Cancer |
| Cyclooxygenase (COX) enzymes | Inflammation |
G-quadruplexes | Cancer | | DNA Topoisomerases | Cancer | | STAT3 | Cancer | | Nicotinic α7 receptors | Neurological Disorders | | Monoamine Oxidase (MAO) | Depression |
Advancements in Synthetic Methodologies for Complex Oxazole (B20620) Derivatives
The ability to synthesize a diverse library of derivatives is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. Recent years have witnessed significant progress in the synthetic methodologies for constructing complex and multi-substituted oxazole and isoxazole rings. ingentaconnect.comnih.gov
Traditional methods are being supplemented and, in some cases, replaced by more efficient and versatile techniques, including:
Catalyst-Free Synthetic Methods: The development of reactions that proceed under mild conditions without the need for a catalyst, such as using nonionic liquids like PEG 400, offers a greener and more economical approach. researchgate.net
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of oxazole derivatives. mdpi.com
Ionic Liquids in Synthesis: The use of ionic liquids as solvents can enhance reaction efficiency and allow for the reuse of the solvent, contributing to more sustainable chemical processes. mdpi.comijpsonline.com
Copper-Catalyzed Tandem Oxidative Cyclization: This novel method provides a convenient route to trisubstituted oxazoles from readily available starting materials. researchgate.net
These advancements are enabling chemists to access a wider chemical space and design molecules with improved potency, selectivity, and pharmacokinetic properties. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Oxazole Drug Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery landscape, and the development of oxazole-based therapeutics is no exception. ijettjournal.orgmednexus.org These computational tools are being employed at various stages of the drug discovery pipeline to accelerate the process and improve the success rate. nih.govnih.gov
Key applications of AI and ML in this context include:
Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and biological activity data to predict the properties of new oxazole derivatives, such as their binding affinity to a target, toxicity, and ADME (absorption, distribution, metabolism, and excretion) profiles. jcchems.com
De Novo Drug Design: Generative AI models can design novel oxazole-based molecules with desired properties from scratch, expanding the chemical space for exploration. mednexus.org
Virtual Screening: ML models can rapidly screen vast virtual libraries of compounds to identify those with the highest probability of being active against a specific target, prioritizing them for synthesis and experimental testing. mdpi.com
Structure-Activity Relationship (SAR) Analysis: AI can help to identify the key structural features of the oxazole scaffold that are responsible for its biological activity, guiding the design of more potent and selective analogs. researchgate.net
The integration of these computational approaches is expected to significantly reduce the time and cost associated with bringing new oxazole-based drugs to the market. astrazeneca.com
Challenges and Opportunities in Translating Oxazole Research into Novel Chemical Probes and Preclinical Candidates
Despite the immense potential of the this compound scaffold and its derivatives, the path from basic research to clinical application is fraught with challenges. nih.gov A significant hurdle is the "translation gap," where promising preclinical findings fail to translate into effective clinical outcomes. nih.gov
Challenges:
Off-Target Effects: Ensuring the selectivity of oxazole-based compounds for their intended target is crucial to minimize potential side effects.
Pharmacokinetic Properties: Optimizing the ADME properties of these compounds to ensure they reach their target in sufficient concentrations and have an appropriate duration of action is a major challenge.
Toxicity: Thorough toxicological profiling is necessary to identify and mitigate any potential safety concerns.
Cost and Complexity of Clinical Trials: The high cost and lengthy duration of clinical trials represent a significant barrier to the development of new drugs. nih.gov
Opportunities:
Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to an oxazole-based therapy can help to de-risk clinical trials and improve their success rate.
Collaborative Research: Fostering collaborations between academic researchers, pharmaceutical companies, and regulatory agencies can help to streamline the drug development process.
Advanced Drug Delivery Systems: The development of novel drug delivery systems can help to improve the pharmacokinetic properties and reduce the toxicity of oxazole-based compounds.
Overcoming these challenges will require a multidisciplinary approach and a commitment to rigorous scientific investigation. The continued exploration of the this compound scaffold and its derivatives holds the promise of delivering novel and effective therapies for a wide range of diseases.
Q & A
Basic: What are the established synthetic routes for [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves condensation reactions using substituted benzyl chlorides and hydroxyacetophenone derivatives. For example, a reflux-based method in ethanol with anhydrous potassium carbonate as a catalyst yields intermediates like 1-(4-((4-chlorobenzyl)oxy)phenyl)ethan-1-one, which can be further functionalized . Optimization includes monitoring reaction completion via TLC or color changes, followed by recrystallization (ethanol) to improve purity. Microwave-assisted synthesis (e.g., as seen in sulfonamide derivatives) may enhance yields (e.g., 97% vs. 91% under conventional heating) and reduce reaction times .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1621 cm⁻¹, C-O-C bands at ~1258 cm⁻¹) .
- NMR : NMR (CDCl) reveals aromatic proton environments (δ 7.2–8.4 ppm) and methyl/methanol groups (δ 1.5–4.5 ppm) .
- X-ray Crystallography : Monoclinic crystal systems (space group ) with lattice parameters (e.g., ) are resolved using SHELX programs. ORTEP-3 aids in visualizing thermal ellipsoids and molecular packing .
Advanced: How can researchers resolve discrepancies in spectral or crystallographic data during characterization?
Methodological Answer:
Contradictions in NMR peaks or crystallographic parameters may arise from polymorphism, solvent effects, or twinning. Strategies include:
- Data Validation : Cross-checking with high-resolution mass spectrometry (HRMS) and elemental analysis.
- Crystallographic Refinement : Using SHELXL to model disorder or anisotropic displacement parameters. For twinned crystals, SHELXD or TWINLAW can deconvolute overlapping reflections .
- Dynamic NMR : Variable-temperature studies to assess conformational exchange in solution .
Advanced: What experimental design considerations are critical for evaluating the compound’s bioactivity?
Methodological Answer:
- Target Selection : Prioritize assays based on structural analogs (e.g., oxadiazole derivatives with antibacterial or anticancer activity) .
- Dose-Response Studies : Use in vitro models (e.g., MIC assays for antimicrobial activity) with controls like sulfanilamide derivatives .
- Metabolic Stability : Assess hepatic microsomal stability via HPLC (mobile phase: acetonitrile/methanol/buffer, 11:1:8) to predict pharmacokinetics .
- SAR Analysis : Modify the oxazole ring (e.g., substituent effects at C-3 or C-5) to correlate structure with activity .
Advanced: How can computational tools enhance the understanding of this compound’s reactivity or interactions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial enoyl-ACP reductase) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites for functionalization .
- MD Simulations : Analyze stability in lipid bilayers or solvent environments (GROMACS) to guide formulation studies .
Basic: What purification and analytical methods ensure high-purity batches for research?
Methodological Answer:
- Recrystallization : Ethanol/water mixtures remove byproducts (e.g., unreacted 4-chlorobenzyl chloride) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>98%) .
- Melting Point Analysis : Sharp ranges (e.g., 278–280°C) indicate purity; deviations suggest impurities or polymorphs .
Advanced: What strategies mitigate environmental risks during synthesis and disposal?
Methodological Answer:
- Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) or use biocatalysts to reduce waste .
- Degradation Studies : UV/HO treatment or soil microcosm assays assess biodegradability.
- Waste Management : Neutralize acidic/byproduct streams with KCO before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
